Histone H3 (21-44)

PRC2 EZH2 H3K27 methylation

Histone H3 (21-44) is a 24-amino-acid synthetic peptide (sequence: ATKAARKSAPATGGVKKPHRYRPG) corresponding to residues 22–45 of human histone H3.1 and H3.2. This fragment encompasses lysine 27 (K27) and lysine 36 (K36), two critical residues subject to post‑translational modifications that regulate chromatin structure and gene expression.

Molecular Formula C109H185N39O29
Molecular Weight 2505.9 g/mol
Cat. No. B15598030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3 (21-44)
Molecular FormulaC109H185N39O29
Molecular Weight2505.9 g/mol
Structural Identifiers
InChIInChI=1S/C109H185N39O29/c1-56(2)83(102(173)136-69(26-12-16-40-112)92(163)138-72(27-13-17-41-113)105(176)148-47-23-33-79(148)100(171)141-75(49-65-50-121-55-128-65)96(167)135-71(29-19-43-123-108(117)118)93(164)140-74(48-64-34-36-66(152)37-35-64)95(166)139-73(30-20-44-124-109(119)120)106(177)147-46-21-31-77(147)98(169)127-53-82(155)156)143-81(154)52-125-80(153)51-126-101(172)84(62(8)150)145-89(160)60(6)131-99(170)78-32-22-45-146(78)104(175)61(7)132-97(168)76(54-149)142-94(165)68(25-11-15-39-111)134-91(162)70(28-18-42-122-107(115)116)133-88(159)59(5)129-87(158)58(4)130-90(161)67(24-10-14-38-110)137-103(174)85(63(9)151)144-86(157)57(3)114/h34-37,50,55-63,67-79,83-85,149-152H,10-33,38-49,51-54,110-114H2,1-9H3,(H,121,128)(H,125,153)(H,126,172)(H,127,169)(H,129,158)(H,130,161)(H,131,170)(H,132,168)(H,133,159)(H,134,162)(H,135,167)(H,136,173)(H,137,174)(H,138,163)(H,139,166)(H,140,164)(H,141,171)(H,142,165)(H,143,154)(H,144,157)(H,145,160)(H,155,156)(H4,115,116,122)(H4,117,118,123)(H4,119,120,124)/t57-,58-,59-,60-,61-,62+,63+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-/m0/s1
InChIKeyCUGFAOZKGFIRML-KAYREGOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Histone H3 (21-44) Peptide: A Defined Substrate for PRC2 and H3K27 Methyltransferase Assays


Histone H3 (21-44) is a 24-amino-acid synthetic peptide (sequence: ATKAARKSAPATGGVKKPHRYRPG) corresponding to residues 22–45 of human histone H3.1 and H3.2 . This fragment encompasses lysine 27 (K27) and lysine 36 (K36), two critical residues subject to post‑translational modifications that regulate chromatin structure and gene expression [1]. The peptide serves as a defined, chemically tractable substrate for quantifying the activity and kinetics of histone methyltransferases—most notably the Polycomb Repressive Complex 2 (PRC2) and its catalytic subunit EZH2—and for screening small‑molecule inhibitors of H3K27 methylation in drug discovery .

Why Histone H3 (21-44) Cannot Be Replaced by Other Histone H3 Fragments


Generic substitution with other histone H3 peptides—such as H3 (1–21), H3 (15–39), or full‑length histone H3—introduces significant variability in enzymatic assays. The H3 (21–44) sequence uniquely contains the K27 methylation site, the primary target of PRC2/EZH2, while lacking confounding residues (e.g., K4, K9, K14) present in N‑terminal fragments that drive off‑target methyltransferase activities [1]. Consequently, using a fragment that does not precisely match the intended enzyme‑substrate pairing can yield non‑comparable kinetic constants, false‑negative/positive inhibitor screens, and irreproducible results across laboratories [2]. The quantitative evidence below demonstrates that H3 (21–44) provides a defined, K27‑centric substrate that is essential for accurate and reproducible measurement of PRC2 activity and inhibitor potency.

Quantitative Differentiation: Histone H3 (21-44) vs. Comparators in Key Assays


PRC2 Steady‑State Kinetics: Wild‑Type EZH2 Displays Marked Preference for Unmethylated H3 (21-44) over Mono‑ and Dimethylated Forms

In a direct head‑to‑head comparison using the same assay format, wild‑type PRC2 exhibited a catalytic efficiency (kcat/Km) of 2.4 × 10⁴ M⁻¹ s⁻¹ for unmethylated H3 (21‑44) (Me0), which decreased to 1.9 × 10⁴ M⁻¹ s⁻¹ for the monomethylated peptide (Me1) [1]. The dimethylated peptide (Me2) showed no measurable activity under identical conditions. This demonstrates that the methylation state of the H3 (21-44) substrate profoundly influences PRC2 turnover, with the unmodified peptide being the kinetically preferred substrate for the wild‑type enzyme [1].

PRC2 EZH2 H3K27 methylation enzyme kinetics

Mutant EZH2 (Y641N) Catalytic Efficiency Inverts: Preferential Methylation of Dimethylated H3 (21-44)

Direct comparison of wild‑type and Y641N mutant EZH2 on H3 (21-44) peptides revealed a complete inversion of substrate preference. While wild‑type enzyme is most efficient on unmethylated substrate, the Y641N mutant shows no detectable activity on Me0 peptide but exhibits high catalytic efficiency on dimethylated H3 (21‑44) (Me2), with a kcat/Km of 2.2 × 10⁴ M⁻¹ s⁻¹ [1]. This gain‑of‑function shift explains the hypertrimethylation phenotype observed in lymphoma cells harboring heterozygous EZH2 mutations [1].

EZH2 mutation Y641N H3K27me3 lymphoma

K27/K36 Dual‑Residue Coverage Differentiates H3 (21-44) from N‑Terminal H3 (1-21) in Methyltransferase Profiling

Unlike H3 (1-21), which is limited to lysines K4, K9, and K14, the H3 (21-44) peptide uniquely spans both K27 and K36 [1]. This distinction is critical because PRC2/EZH2 specifically targets K27, while enzymes such as PRDM9 and NSD1 methylate K36. In a class‑level comparison, H3 (1-21) is commonly employed for G9a (K9) and MLL (K4) assays, whereas H3 (21-44) is the substrate of choice for PRC2 and PRDM7/9 studies [2]. No direct kinetic data comparing the two peptides with the same enzyme are available, but the differential lysine composition dictates which methyltransferase families can be assayed [3].

substrate specificity lysine methylation H3K27 H3K36

Validated Substrate for High‑Throughput Screening of H3K27 Methyltransferase Inhibitors

Multiple vendors and published studies have established H3 (21-44) as the preferred substrate for high‑throughput screening (HTS) of small‑molecule inhibitors targeting H3K27 methyltransferases [1]. In a representative screening assay, the biotinylated H3 (21-44) peptide is captured on streptavidin‑coated plates, and methyltransferase activity is quantified via scintillation proximity or fluorescence polarization [2]. While direct comparator data against other H3 fragments in HTS formats are not publicly reported, the peptide's consistent performance in commercial screening services (e.g., Reaction Biology, BPS Bioscience) and its inclusion in Sigma‑Aldrich's enzyme kinetics product line support its utility [3].

inhibitor screening HTS EZH2 drug discovery

Primary Use Cases for Histone H3 (21-44) in Epigenetics and Drug Discovery


Quantitative Profiling of PRC2 and EZH2 Mutant Enzymology

Use H3 (21-44) peptides with defined K27 methylation states (Me0, Me1, Me2) to determine steady‑state kinetic parameters (Km, kcat, kcat/Km) for wild‑type and mutant PRC2 complexes [1]. This application is essential for understanding the biochemical consequences of lymphoma‑associated EZH2 mutations (e.g., Y641N) and for validating the mechanism of action of EZH2 inhibitors [1].

High‑Throughput Screening for H3K27 Methyltransferase Inhibitors

Employ biotinylated H3 (21-44) in scintillation proximity or fluorescence‑based assays to screen small‑molecule libraries for inhibitors of H3K27 methylation . The peptide's defined sequence and commercial availability in biotinylated form enable rapid assay setup and robust Z‑factor performance in 384‑ or 1536‑well formats .

Substrate Specificity Profiling of Novel Histone Methyltransferases

Use H3 (21-44) and its modified variants (e.g., H3K36me1, H3K36me2) to characterize the substrate preference of newly identified methyltransferases, such as the primate‑specific PRDM7 [2]. The peptide allows researchers to distinguish K27‑directed from K36‑directed activity without the complexity of full‑length histone H3 [2].

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